6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
6,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C8H3Cl2NO3 It is characterized by the presence of two chlorine atoms and a benzo[d][1,3]oxazine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the chlorination of 1H-benzo[d][1,3]oxazine-2,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6 and 8 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidative cleavage of the oxazine ring can lead to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various amine or thiol derivatives.
Reduction Reactions: Reduced forms of the compound with altered oxidation states.
Oxidation Reactions: Cleavage products with different functional groups.
Scientific Research Applications
6,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorine atoms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with various molecular targets. The chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazine ring structure also allows for interactions with specific receptors or proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
- 6,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione
Uniqueness
This compound is unique due to the presence of two chlorine atoms at specific positions on the benzoxazine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific positioning of the chlorine atoms allows for selective interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6,8-dichloro-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGTJXVKKCXJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196986 | |
Record name | 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-00-9 | |
Record name | 3,5-Dichloroisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4693-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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